1-Benzyl-3-fluoropiperidin-4-one hydrochloride
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Overview
Description
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 g/mol It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a fluorine atom at the 3-position and a benzyl group at the 1-position
Preparation Methods
The synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and fluorinating agents.
Reaction Conditions: The piperidine is first reacted with benzyl chloride under basic conditions to form 1-benzylpiperidine. This intermediate is then subjected to fluorination using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the 3-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-3-fluoropiperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base under basic conditions.
Scientific Research Applications
1-Benzyl-3-fluoropiperidin-4-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the effects of fluorinated piperidine derivatives on biological systems.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom may enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
1-Benzyl-3-fluoropiperidin-4-one hydrochloride can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-4-one: Lacks the fluorine atom, which may result in different pharmacological properties.
3-Fluoropiperidin-4-one: Lacks the benzyl group, which may affect its binding affinity and selectivity.
1-Benzyl-4-piperidone: Similar structure but without the fluorine atom, leading to different chemical reactivity and biological activity.
The unique combination of the benzyl and fluorine substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-fluoropiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJMIBZRDTHFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)F)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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